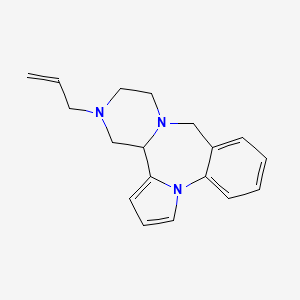
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-, dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-, dihydrochloride involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core indole structure, followed by the introduction of the pyrimidinyl and piperazinyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as catalytic hydrogenation and chromatography.
Analyse Des Réactions Chimiques
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidinyl and piperazinyl groups, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with altered functional groups.
Applications De Recherche Scientifique
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to a receptor in the central nervous system, altering neurotransmitter release and signaling.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-, dihydrochloride is unique due to its specific combination of functional groups and structural features. Similar compounds include:
1H-Indole-3-carboxylic acid derivatives: These compounds share the indole core but differ in their substituents.
Pyrimidinyl-piperazine derivatives: These compounds have similar functional groups but different core structures.
This uniqueness makes this compound a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
184691-58-5 |
|---|---|
Formule moléculaire |
C24H32Cl2N6O |
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
9-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-3,4-dihydropyrido[3,4-b]indol-1-one;dihydrochloride |
InChI |
InChI=1S/C24H30N6O.2ClH/c1-27-21-8-3-2-7-19(21)20-9-14-29(23(31)22(20)27)13-5-4-12-28-15-17-30(18-16-28)24-25-10-6-11-26-24;;/h2-3,6-8,10-11H,4-5,9,12-18H2,1H3;2*1H |
Clé InChI |
GTFOWCBMRKSADV-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


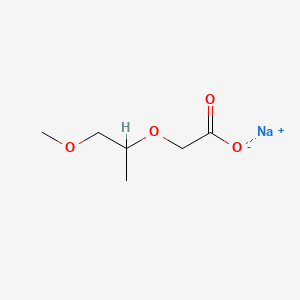
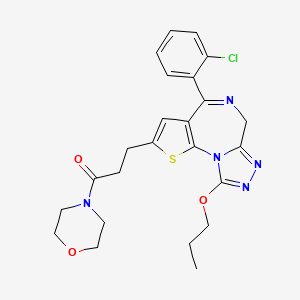
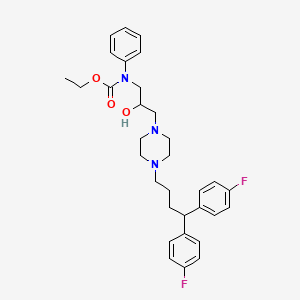
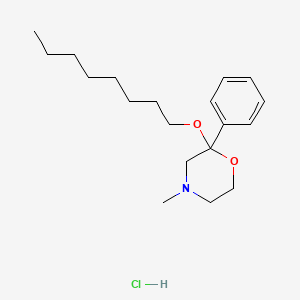
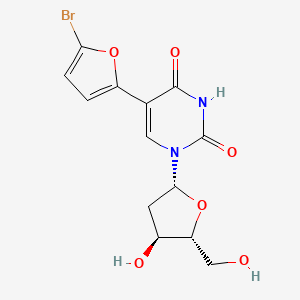

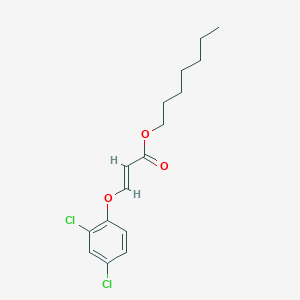

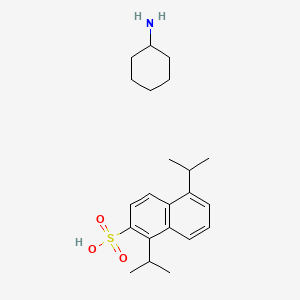
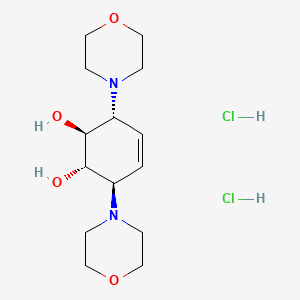
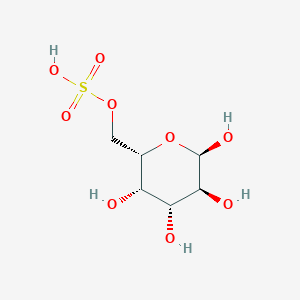

![1,3,3-trimethyl-2-[(E)-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B12699322.png)
